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Compound of Interest

Compound Name: Elagolix

Cat. No.: B1671154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers investigating the

impact of elagolix on liver cytochrome P450 (CYP) enzymes. This resource offers

troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols,

and quantitative data summaries to facilitate the design and interpretation of in vitro and in vivo

studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of elagolix in the liver?

A1: Elagolix is predominantly metabolized by the cytochrome P450 system, with CYP3A4

being the major contributing enzyme, accounting for approximately 50% of its metabolism.[1]

Other CYPs contribute to a lesser extent.[1]

Q2: Does elagolix induce or inhibit CYP enzymes?

A2: Elagolix has a dual effect. It is a weak to moderate inducer of CYP3A and a weak inhibitor

of CYP2C19.[2][3]

Q3: What is the clinical significance of elagolix's effect on CYP3A?

A3: As an inducer of CYP3A, elagolix can decrease the plasma concentrations of co-

administered drugs that are substrates of this enzyme. For instance, co-administration of
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elagolix with midazolam, a sensitive CYP3A substrate, resulted in a significant decrease in

midazolam exposure.[2][4]

Q4: What are the known effects of elagolix on CYP2C19?

A4: In vitro studies have shown that elagolix is a time-dependent inhibitor of CYP2C19.[2] This

can lead to increased plasma concentrations of CYP2C19 substrates. For example, co-

administration with sertraline, a CYP2C19 substrate, led to a modest increase in sertraline

exposure.[2]

Q5: Are there any in vitro quantitative data available for elagolix's interaction with P450

enzymes?

A5: Yes, in vitro studies have determined the following parameters for elagolix's interaction

with CYP2C19: a Kᵢ of 34 μM and a kᵢₙₐ꜀ₜ of 0.029 min⁻¹.[3]
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Issue Possible Cause(s) Troubleshooting Tip(s)

High variability in CYP3A

induction results between

experiments.

Inconsistent hepatocyte

viability or confluency. Lot-to-

lot variability in primary human

hepatocytes. Elagolix

precipitation at high

concentrations in culture

media.

Ensure consistent cell seeding

density and monitor cell health

(e.g., via LDH assay). Use a

positive control inducer (e.g.,

rifampicin) to verify assay

performance and normalize

data. Check the solubility of

elagolix in your specific culture

media and consider using a

lower concentration range or a

suitable vehicle.

No observable CYP2C19

inhibition in human liver

microsomes.

Incorrect concentration of

elagolix or substrate.

Degradation of elagolix or

microsomes. Insufficient pre-

incubation time for time-

dependent inhibition.

Verify the concentrations of all

reagents. Use freshly prepared

solutions and properly stored

microsomes. For time-

dependent inhibition, ensure a

sufficient pre-incubation of

elagolix with microsomes and

an NADPH-generating system

before adding the substrate.

Difficulty determining a clear

IC₅₀ value for CYP inhibition.

Elagolix solubility issues at

higher concentrations. Non-

specific binding to assay

components.

Visually inspect for

precipitation at high

concentrations. Consider using

a different assay format, such

as a vesicular transport assay

for efflux transporters, which

may be less susceptible to

non-specific binding.

Unexpected down-regulation

of CYP mRNA levels.

Cytotoxicity at higher

concentrations of elagolix.

Complex regulatory

mechanisms.

Perform a cytotoxicity assay

(e.g., MTT or LDH) to

determine the non-toxic

concentration range of elagolix

for your cell model. If

cytotoxicity is not the issue,
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consider that some

compounds can cause down-

regulation of CYP expression.

Quantitative Data Summary
The following tables summarize the quantitative data on the impact of elagolix on P450

enzymes from in vivo and in vitro studies.

Table 1: In Vivo Drug-Drug Interactions of Elagolix with CYP Substrates

Co-
administered
Drug (CYP
Substrate)

Elagolix Dose

Change in
AUC of Co-
administered
Drug

Change in
Cₘₐₓ of Co-
administered
Drug

Reference

Midazolam

(CYP3A)

150 mg once

daily
↓ 35% Not reported [4]

Midazolam

(CYP3A)

300 mg twice

daily
↓ 54% Not reported [2]

Digoxin (P-gp

substrate)

200 mg twice

daily
↑ 32% ↑ ~70% [2][5]

Sertraline

(CYP2C19)
Not specified ↑ 42% ↑ 34% [2]

Rosuvastatin

(OATP1B1

substrate)

Not specified ↓ 40% Not reported [5]

Table 2: In Vitro Inhibition Parameters for Elagolix
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Enzyme/Transporte
r

Parameter Value Reference

CYP2C19 Kᵢ 34 μM [3]

CYP2C19 kᵢₙₐ꜀ₜ 0.029 min⁻¹ [3]

P-glycoprotein (P-gp) IC₅₀ 54 μM [3]

Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of elagolix
on liver P450 enzymes.

Protocol 1: In Vitro CYP3A4 Induction in Primary Human
Hepatocytes
This protocol outlines a typical experiment to assess the potential of elagolix to induce

CYP3A4 in cultured human hepatocytes.

1. Materials:

Cryopreserved human hepatocytes

Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and growth

factors)

Collagen-coated plates (e.g., 24- or 48-well)

Elagolix

Positive control inducer (e.g., Rifampicin, 10 μM)

Vehicle control (e.g., 0.1% DMSO)

CYP3A4 probe substrate (e.g., midazolam)

LC-MS/MS system for metabolite analysis
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Reagents for RNA extraction and qRT-PCR

2. Methods:

Hepatocyte Seeding: Thaw and seed cryopreserved human hepatocytes onto collagen-

coated plates according to the supplier's instructions. Allow cells to attach and form a

monolayer (typically 24-48 hours).

Treatment: Prepare a stock solution of elagolix in a suitable solvent (e.g., DMSO). Dilute the

stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10,

30 μM). The final solvent concentration should not exceed 0.1%.

Treat the hepatocyte monolayers with the different concentrations of elagolix, the positive

control, and the vehicle control for 48-72 hours. Replace the medium with fresh treatment

medium every 24 hours.

CYP3A4 Activity Assay:

After the treatment period, wash the cells with warm PBS.

Incubate the cells with a solution containing a CYP3A4 probe substrate (e.g., 5 μM

midazolam) in culture medium for a defined period (e.g., 30-60 minutes) at 37°C.

Collect the supernatant and stop the reaction (e.g., by adding acetonitrile).

Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

CYP3A4 mRNA Expression Analysis:

After the treatment period, lyse the cells and extract total RNA using a suitable kit.

Perform reverse transcription to synthesize cDNA.

Quantify the relative mRNA expression of CYP3A4 and a housekeeping gene (e.g.,

GAPDH) using qRT-PCR.

Data Analysis:
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Calculate the fold induction of CYP3A4 activity by normalizing the metabolite formation in

elagolix-treated cells to that in vehicle-treated cells.

Calculate the fold induction of CYP3A4 mRNA expression using the ΔΔCt method.

Protocol 2: In Vitro CYP2C19 Inhibition in Human Liver
Microsomes
This protocol describes a method to determine the inhibitory potential of elagolix on CYP2C19

activity using human liver microsomes.

1. Materials:

Pooled human liver microsomes (HLMs)

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

Elagolix

Positive control inhibitor (e.g., ticlopidine)

CYP2C19 probe substrate (e.g., (S)-mephenytoin)

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

LC-MS/MS system for metabolite analysis

2. Methods:

IC₅₀ Determination (Direct Inhibition):

Prepare a series of dilutions of elagolix in the incubation buffer.

In a 96-well plate, combine HLMs, elagolix dilutions, and the CYP2C19 probe substrate.

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
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Initiate the reaction by adding the NADPH regenerating system.

Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the

linear range.

Stop the reaction (e.g., with cold acetonitrile).

Analyze the formation of the metabolite (e.g., 4'-hydroxy-mephenytoin) by LC-MS/MS.

Time-Dependent Inhibition (TDI) Assessment:

Pre-incubate HLMs with various concentrations of elagolix and the NADPH regenerating

system at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).

At each time point, take an aliquot of the pre-incubation mixture and dilute it into a

secondary incubation mixture containing the CYP2C19 probe substrate and the NADPH

regenerating system. This dilution step minimizes further inhibition by the remaining

elagolix.

Incubate the secondary reaction for a short, fixed time.

Stop the reaction and analyze metabolite formation as described above.

Data Analysis:

For IC₅₀ determination, plot the percentage of remaining CYP2C19 activity against the

logarithm of the elagolix concentration and fit the data to a four-parameter logistic

equation to determine the IC₅₀ value.

For TDI, plot the natural logarithm of the remaining enzyme activity versus the pre-

incubation time. The slope of this line represents the observed inactivation rate constant

(kₒₑₛ). Plot kₒₑₛ against the inhibitor concentration to determine the maximal rate of

inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ).
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Caption: PXR-mediated induction of CYP3A4 by elagolix.
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Caption: Workflow for an in vitro CYP induction assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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